molecular formula C21H23FN4O B2719342 1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine CAS No. 1984073-29-1

1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Cat. No. B2719342
CAS RN: 1984073-29-1
M. Wt: 366.44
InChI Key: ILGYCQUFJJXONZ-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine” is a complex organic compound. It is a derivative of piperazine, which is a class of organic compounds that show a wide range of biological and pharmaceutical activity . Piperazine derivatives are used in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been the focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization reaction yields piperazinopyrrolidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine” include a boiling point of 118-123 °C/0.1 mmHg and a melting point of 30-33 °C .

Scientific Research Applications

Anti-Cancer Activity

The fluorinated piperazine derivative has shown promise as an anti-cancer agent. Specifically, it exhibits activity against breast cancer cell lines . Further studies could explore its potential in targeted therapies or combination treatments.

Antimicrobial Properties

Pyrazoles and their derivatives, including fluorinated compounds, play a crucial role in medicine due to their antimicrobial activity . Investigating the effectiveness of this compound against bacterial and fungal pathogens could yield valuable insights.

Mechanism of Action

The mechanism of action of piperazine derivatives depends on their specific structure and the biological system they interact with. For instance, some piperazines act as central nervous system stimulants .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This means it can cause acute toxicity if ingested, eye irritation, skin irritation, and may cause respiratory irritation.

properties

IUPAC Name

5-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-16-2-4-17(5-3-16)21-23-20(27-24-21)10-11-25-12-14-26(15-13-25)19-8-6-18(22)7-9-19/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGYCQUFJJXONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

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